molecular formula C26H22ClN3O6 B1264308 2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide

Cat. No. B1264308
M. Wt: 507.9 g/mol
InChI Key: TWKARRBOKOIBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide is a N-acylindole.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Intermediates : The compound is involved in the synthesis of various intermediates and products like Methyl 5-methoxyindole-2-acetate, highlighting its role in complex organic syntheses (Modi, Oglesby, & Archer, 2003).

  • Herbicide Decomposition : Studies on photoassisted Fenton reaction for the decomposition of metolachlor (a related compound) in water demonstrate the potential environmental applications of this compound (Pignatello & Sun, 1995).

  • Antimalarial Activity : Research on related indole compounds shows promising antimalarial activity, suggesting potential therapeutic applications for similar compounds (Werbel et al., 1986).

  • Dephosphorylation Reactions : The compound's derivatives have been studied for their reactions with organophosphates, indicating their usefulness in toxic organophosphate degradation (Manfredi et al., 2016).

  • Pharmaceutical Applications : The compound's derivatives are highlighted in patents for their diverse pharmacological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic properties (Habernickel, 2002).

  • Dakin–West Reaction : The compound plays a role in the Dakin–West reaction to synthesize novel acetamides, demonstrating its utility in organic chemistry (Tian et al., 2014).

  • Dye Intermediates : It's involved in the synthesis and characterization of dye intermediates, indicating its significance in the dye industry (Drabina et al., 2009).

  • Cyclopalladation Studies : Its derivatives have been used to study cyclopalladation of aniline derivatives, crucial for understanding complex palladium-catalyzed reactions (Mossi, Klaus, & Rys, 1992).

Environmental and Biological Implications

  • Metabolism Studies : Research on related chloroacetamide herbicides provides insights into their metabolism in human and rat liver microsomes, relevant for understanding their environmental and health effects (Coleman et al., 2000).

  • Photophysical Properties : The compound's derivatives have been studied for their photophysical properties, important for applications in materials science and photonics (Khalid et al., 2020).

  • Anticancer and Analgesic Activities : Its derivatives have been explored for potential anticancer, anti-inflammatory, and analgesic activities, indicating their therapeutic value (Rani et al., 2014).

  • Antimicrobial Agents : Derivatives of the compound have shown promising antibacterial and antifungal activities, suggesting their use in combating microbial infections (Debnath & Ganguly, 2015).

  • Enzyme Inhibition Studies : Studies on its derivatives show activity against various enzymes like acetylcholinesterase, providing insights into its potential use in treating neurological disorders (Rehman et al., 2013).

  • Glycoside Synthesis : The compound is involved in the synthesis of glycosides, crucial for developing pharmaceuticals and understanding carbohydrate chemistry (Jeanloz, Walker, & Sinaỹ, 1968).

  • Herbicidal Activities : Its derivatives have been synthesized and assessed for herbicidal activities, demonstrating their potential in agricultural applications (Kai et al., 1998).

  • Radical Arylation Studies : Its iodinated derivatives have been used in radical arylations, essential for the synthesis of complex organic compounds (Crich & Rumthao, 2004).

  • CRMP 1 Inhibitors for Lung Cancer : It's used in the design of CRMP 1 inhibitors, showing potential in lung cancer treatment (Panchal, Rajput, & Patel, 2020).

  • Diels–Alder Reactions : The compound plays a role in Diels–Alder reactions, important for creating diverse organic structures (Ibata et al., 1986).

  • Cyclic Hydroxamic Acids Synthesis : It's used in the synthesis of cyclic hydroxamic acids, key in developing bioactive compounds (Hartenstein & Sicker, 1993).

  • Herbicide Synthesis and Testing : Its derivatives have been synthesized for herbicidal testing, showing significant activity against various weeds (Kai et al., 1998).

properties

Product Name

2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide

Molecular Formula

C26H22ClN3O6

Molecular Weight

507.9 g/mol

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C26H22ClN3O6/c1-15-21(13-25(32)28-14-17-11-19(30(34)35)7-10-24(17)31)22-12-20(36-2)8-9-23(22)29(15)26(33)16-3-5-18(27)6-4-16/h3-12,31H,13-14H2,1-2H3,(H,28,32)

InChI Key

TWKARRBOKOIBHF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=C(C=CC(=C4)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NCC4=C(C=CC(=C4)[N+](=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
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2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
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2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
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2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
Reactant of Route 5
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2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide
Reactant of Route 6
2-[1-[(4-chlorophenyl)-oxomethyl]-5-methoxy-2-methyl-3-indolyl]-N-[(2-hydroxy-5-nitrophenyl)methyl]acetamide

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